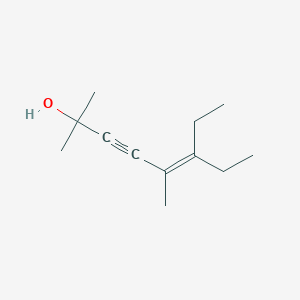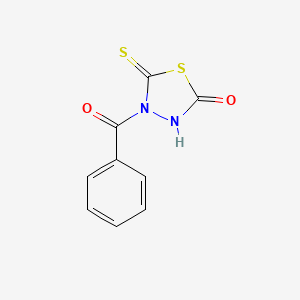![molecular formula C17H19NO2 B14505442 1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one CAS No. 64323-47-3](/img/structure/B14505442.png)
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-9-Benzoyl-9-azabicyclo[421]non-2-en-2-yl]ethan-1-one is a synthetic compound with a complex bicyclic structure
Méthodes De Préparation
The synthesis of 1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one involves several steps, starting from readily available starting materials. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including cyclization and benzoylation, under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neurotoxic effects and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one involves its interaction with specific molecular targets in the nervous system. It is believed to act on neurotransmitter receptors, leading to alterations in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one can be compared with other similar compounds, such as:
Anatoxin-a: A potent neurotoxin produced by cyanobacteria, known for its rapid and severe effects on the nervous system.
Azabicyclo[3.3.1]nonane Derivatives:
9-Azabicyclo[4.2.1]nonan-1-ols: These derivatives are known for their tautomeric behaviors and are used in various chemical research applications.
Propriétés
Numéro CAS |
64323-47-3 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-[(1R)-9-benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone |
InChI |
InChI=1S/C17H19NO2/c1-12(19)15-9-5-8-14-10-11-16(15)18(14)17(20)13-6-3-2-4-7-13/h2-4,6-7,9,14,16H,5,8,10-11H2,1H3/t14?,16-/m1/s1 |
Clé InChI |
FBSZJLQMWLAFAD-BZSJEYESSA-N |
SMILES isomérique |
CC(=O)C1=CCCC2CC[C@H]1N2C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)C1=CCCC2CCC1N2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
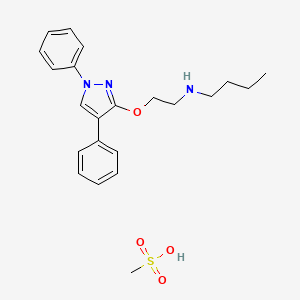
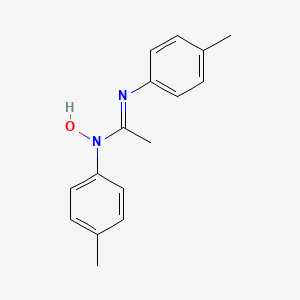
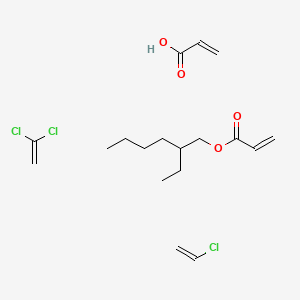

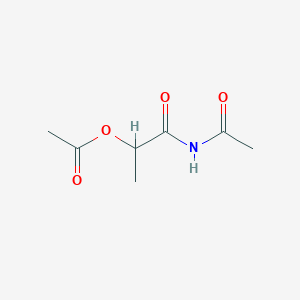

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
